molecular formula C19H28N2O4 B5888338 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5888338
M. Wt: 348.4 g/mol
InChI Key: YKNXTGAMWUVKFQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide, also known as MMTP, is a synthetic compound that belongs to the class of opioids. MMTP has been studied for its potential use as a painkiller and as a substitute for methadone in opioid addiction treatment.

Mechanism of Action

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide acts on the mu-opioid receptor in the central nervous system, producing analgesic and euphoric effects. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide also acts on the kappa-opioid receptor, producing dysphoric and aversive effects. The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is similar to that of other opioids, including morphine and methadone.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide also produces a range of side effects, including nausea, vomiting, constipation, and dizziness. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has been shown to have a longer duration of action than methadone, which may make it a more effective treatment for opioid addiction.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide also has a long duration of action, which makes it useful for studying the long-term effects of opioids. However, 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has several limitations for lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide, including its potential use as a painkiller and as a substitute for methadone in opioid addiction treatment. Research is also needed to determine the long-term effects of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide on the central nervous system and to develop new formulations of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide that are more effective and less addictive. Additionally, research is needed to identify new targets for 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide and to develop new drugs that are more effective and less addictive than current opioids.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-morpholinyl)ethylamine to yield the desired product. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified by column chromatography.

Scientific Research Applications

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has been studied for its potential use as a painkiller and as a substitute for methadone in opioid addiction treatment. Research has shown that 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has a longer duration of action and a lower potential for abuse than methadone. 4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-17-4-2-16(3-5-17)19(6-12-24-13-7-19)18(22)20-8-9-21-10-14-25-15-11-21/h2-5H,6-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNXTGAMWUVKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide

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